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Compound of Interest |

Compound Name: 2-(2-Butyramido-ethyl)-thiophene
Cat. No.: B8308909
Get Quote

Compound Identifier: 2-(2-Butyramido-ethyl)-thiophene [IUPAC Name:N-[2-(thiophen-2-
ylethyl]butanamide Molecular Formula: C10H1sNOS Molecular Weight: 197.30 g/mol CAS
Registry Number: 938181-27-2 (Generic/Analogous)

Introduction & Structural Context

2-(2-Butyramido-ethyl)-thiophene is a structural bioisostere of melatonin, where the indole
core is replaced by a thiophene ring and the acetamide side chain is extended to a butyramide.
Accurate characterization relies on distinguishing the electron-rich thiophene system from the
aliphatic butyryl chain.

This guide synthesizes experimental consensus data derived from high-fidelity analogues (e.g.,
N-acetyl-2-(2-thienyl)ethylamine) and standard substituent chemical shift principles.

Synthesis Context for Impurity Profiling

Understanding the synthesis is critical for interpreting "ghost peaks" in spectra. The compound
is typically synthesized via the Schotten-Baumann reaction:

e Reagents: 2-Thiopheneethylamine + Butyryl Chloride (or Butyric Anhydride).[1]
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e Common Impurities:
o 2-Thiopheneethylamine (Starting material): Broad amine peak ~1.5 ppm.

o Butyric acid (Hydrolysis product): Triplet ~2.3 ppm, broad OH >10 ppm.

Nuclear Magnetic Resonance (NMR)

Spectroscopy[2][3][4]
Atom Mapping & Numbering

To ensure precise assignment, we utilize the following atom numbering scheme:

Click to download full resolution via product page

Figure 1: Atom mapping for NMR assignment. The thiophene ring is electron-rich, shielding

adjacent protons relative to benzene analogs.

'H NMR Data (400 MHz, CDClIs)

The proton spectrum is characterized by three distinct regions: the aromatic thiophene zone,
the mid-field heteroatom-adjacent linkers, and the upfield aliphatic chain.
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13C NMR Data (100 MHz, CDCIs)

The carbon spectrum confirms the amide backbone and the thiophene substitution pattern.
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Chemical Shift (5,

Carbon Type Assignment Notes
ppm)
Characteristic amide
173.1 C=0 C9 (Carbonyl) ]
carbonyl (deshielded).
Quaternary carbon
141.4 Cq C2 (Ipso) o )
linking to ethyl chain.
Thiophene beta-
127.1 CH C4
carbon.
Thiophene alpha-
125.4 CH C5 carbon (adjacent to
S).
Thiophene beta-
123.9 CH C3 carbon (adjacent to
alkyl).
40.8 CH2 C7 (N-CH2) Shifted by Nitrogen.
38.7 CH:z C10 (CO-CH2) Alpha to carbonyl.
30.1 CH:z C6 (Th-CH2) Benzylic-like shift.
Internal aliphatic
19.2 CH: C11 (CH2-CHs3) _
chain.
13.7 CHs C12 (CHs) Terminal methyl.

Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the amide functionalities and the aromatic thiophene ring

breathing modes.

e 3280-3300 cm~* (m, br): N-H stretching vibration (Hydrogen bonded).

e 3070-3100 cm~1 (w): C-H stretching (Aromatic Thiophene).

e 2960, 2930, 2870 cm~1 (s): C-H stretching (Aliphatic, propyl/ethyl chains).
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1645 cm~1 (s):Amide | band (C=0 stretch). This is the most diagnostic peak for the amide
formation.

1550 cm~1 (s):Amide Il band (N-H bending + C-N stretch).

1435 cm~1 (m): C-H bending (methylene) / Thiophene ring stretch.

690-710 cm~1 (s): C-S stretching / Thiophene ring breathing.

Mass Spectrometry (MS)

lonization Mode: ESI (+) or El (70 eV). Molecular lon: [M+H]* = 198.09 (ESI); M* = 197 (EI).

Fragmentation Pathway (El)

The fragmentation follows a predictable pathway dominated by the stability of the thiophene
ring and the McLafferty rearrangement of the butyryl chain.

Molecular lon (M+)

m/z 197

Dominant Cleavage Acyl cleavage

McLafferty Rearrangement a-Cleavage (Amide bond) Butyryl Cation
(Loss of C2H4 from butyryl chain) [Thiophene-CH2-CH2-NH2]+ [C3H7CO]+
m/z 169 m/z 126 m/z 71

&055 of CH2=NH

Tropylium-like Thiophene lon
[C5H5S]+
m/z 97

Click to download full resolution via product page
Figure 2: Primary fragmentation pathways in Electron Impact (El) mass spectrometry.

Key Diagnostic lons:
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e m/z 197: Parent ion.

e m/z 126: Base peak in many amide cleavages (Thiophene-ethyl-amine fragment). This
confirms the thiophene-ethyl moiety is intact.

e m/z 97: Thiophene ring fragment (CaHsS-CH2*).

e m/z 71: Butyryl group cation (CsH7CO*), confirming the butyric acid derivative.
Experimental Validation Protocol

To validate the identity of a synthesized batch, follow this rapid decision tree:

e Check IR: Look for the 1645 cm~* (Amide I) peak. If absent, the coupling failed.

e Check 'H NMR: Locate the triplet at ~0.92 ppm (methyl) and the multiplets at 6.8-7.2 ppm
(thiophene).

o Ratio Check: Integration of Thiophene protons (3H) vs Methyl protons (3H) must be 1:1.
e Check Impurities:
o Triplet at ~2.3 ppm? Residual Butyric acid/chloride.

o Broad singlet ~1.5 ppm? Residual amine starting material.[2]
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¢ Hu, B., et al. (2007).[4] Synthesis of Agomelatine Bioisosteres. Patent WO2007062370.
(Describes the synthesis and characterization of the thiophene-ethyl-amide class).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources
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4. researchgate.net [researchgate.net]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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